molecular formula C18H16ClNO3S B2510888 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034497-82-8

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2510888
CAS No.: 2034497-82-8
M. Wt: 361.84
InChI Key: OTBVUAAVRSGQTC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Synthesis of the Furan-Thiophene Intermediate: The next step involves the synthesis of the furan-thiophene intermediate. This can be achieved through a series of reactions including halogenation, coupling, and cyclization.

    Coupling of Intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the furan-thiophene intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions. The combination of furan and thiophene rings also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c19-14-1-3-15(4-2-14)23-12-18(21)20-9-7-16-5-6-17(24-16)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBVUAAVRSGQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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